3,4-dihydro-2(1H)-quinolinones, also known as 2-oxo-tetrahydroquinolines (2 O-THQ), are a class of heterocyclic organic compounds characterized by a quinolinone core structure. [ [], [], [], [] ] This core structure consists of a benzene ring fused to a six-membered nitrogen-containing heterocycle, which itself features a ketone group.
These compounds are found in both natural and synthetic sources. [ [], [] ] They play a significant role in scientific research due to their diverse pharmacological activities and their potential as lead compounds in drug discovery. [ [], [], [] ] Numerous studies have investigated their potential therapeutic applications in various disease areas, making them a focal point of scientific exploration. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
Condensation and Cyclization: This approach typically involves the reaction of an aromatic amine with an acryloyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the quinolinone core structure through acylation followed by intramolecular Friedel-Crafts alkylation. [ [], [] ]
Cyclopropane Ring Expansion: This method utilizes palladium-catalyzed ring expansion of N-(1'-alkoxy)cyclopropyl-2-haloanilines to generate the 3,4-dihydro-2(1H)-quinolinone skeleton. This approach offers versatility as it tolerates a range of functional groups on the cyclopropane ring. [ [] ]
Multicomponent Reactions: Efficient one-pot syntheses have been developed utilizing multicomponent reactions. For instance, a three-component reaction involving an aromatic aldehyde, an aromatic amine, and Meldrum's acid can produce 3,4-dihydro-2(1H)-quinolinone derivatives in high yields. Microwave irradiation can further accelerate this reaction. [ [] ]
NIS-Mediated Oxidative Arene C(sp2)-H Amidation: This approach utilizes N-iodosuccinimide (NIS) as a mediator for the oxidative amidation of arenes. This method allows for the preparation of 3,4-dihydro-2(1H)-quinolinones from readily available starting materials. [ [] ]
Phosphodiesterase III Inhibition: Some derivatives, like cilostazol, act as phosphodiesterase III inhibitors. They block the degradation of cyclic AMP, leading to increased intracellular cAMP levels. This increase in cAMP mediates various physiological effects, including vasodilation and platelet aggregation inhibition. [ [], [] ]
Dopamine Autoreceptor Agonism and Postsynaptic Dopamine Receptor Antagonism: Certain derivatives exhibit a dual mechanism by acting as agonists at dopamine autoreceptors and antagonists at postsynaptic dopamine receptors. This unique pharmacological profile contributes to their antipsychotic effects. [ [] ]
Tubulin Polymerization Inhibition: Some 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as tubulin polymerization inhibitors. By disrupting the dynamics of microtubules, they exhibit anti-cancer activity by inhibiting cell division. [ [] ]
Sigma Receptor Agonism: Several derivatives display affinity for sigma receptors, which are involved in various cellular functions, including modulation of neurotransmission and neuronal survival. Their sigma receptor agonistic activity contributes to their antidepressant-like effects. [ [] ]
Mitochondrial Ca2+-Activated K+ Channel Activation: Certain 3,4-dihydro-2(1H)-quinolinones activate mitochondrial Ca2+-activated K+ channels. This activation plays a crucial role in cardioprotection by regulating mitochondrial function and reducing ischemia-reperfusion injury. [ [] ]
The physical and chemical properties of 3,4-dihydro-2(1H)-quinolinones depend on the nature and position of substituents. They are generally crystalline solids with varying melting points and solubilities. They exhibit characteristic absorption spectra in UV, IR, and NMR, allowing for their structural characterization. Their pKa values, partition coefficients, and chromatographic behavior are also influenced by their substituents. [ [] ]
Cardiovascular Diseases: Cilostazol, a well-known derivative, is clinically used for treating intermittent claudication. Its therapeutic effect is attributed to its phosphodiesterase III inhibitory activity, which promotes vasodilation and improves blood flow. [ [], [], [] ] Other derivatives have shown positive inotropic effects, making them potential candidates for treating heart failure. [ [], [], [], [] ]
Neurological Disorders: Derivatives acting as dual dopamine receptor modulators have shown promise as antipsychotic agents. Aripiprazole, an FDA-approved drug, exemplifies this class and is used to treat schizophrenia and bipolar disorder. [ [] ] Additionally, derivatives acting as sigma receptor agonists have demonstrated antidepressant-like effects in animal models. [ [] ] Compounds like OPC-14523 have shown potential in improving cognitive function in models of Alzheimer's disease. [ [] ]
Cancer: Some 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as tubulin polymerization inhibitors, suggesting their potential as anti-cancer agents. [ [] ] Further research is needed to explore their efficacy and safety profiles.
Other Applications: This class of compounds has also shown potential in other areas, such as treating diabetic nephropathy by antagonizing vasopressin receptors. [ [] ]
Development of Isoform-Specific Inhibitors: Exploring the development of more selective inhibitors for specific isoforms of enzymes like phosphodiesterases or monoamine oxidases could lead to drugs with improved efficacy and fewer side effects. [ [] ]
Natural Product Exploration: Further exploration of natural sources of 3,4-dihydro-2(1H)-quinolinones could lead to the discovery of new derivatives with unique pharmacological profiles. [ [], [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8